tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl}methyl)carbamate
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Overview
Description
tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl}methyl)carbamate: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl}methyl)carbamate typically involves the reaction of a suitable azabicyclo compound with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated bicyclic structure.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include more saturated bicyclic compounds.
- Substitution products vary based on the nucleophile used .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl}methyl)carbamate is used as a building block for more complex molecules.
Biology and Medicine: Its bicyclic structure may interact with biological molecules in unique ways, making it a valuable scaffold for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
- tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
- tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate
- tert-butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
Uniqueness: The uniqueness of tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl}methyl)carbamate lies in its specific hydroxyl and carbamate functional groups, which provide distinct reactivity and interaction profiles compared to similar compounds. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C14H26N2O3 |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl N-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl)methyl]carbamate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-9-14-6-4-5-10(11(14)17)7-15-8-14/h10-11,15,17H,4-9H2,1-3H3,(H,16,18) |
InChI Key |
RYJJSLPOFQBCMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC(C1O)CNC2 |
Origin of Product |
United States |
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